

## Role of carbon suboxide in astrochemistry and interstellar ice analogs

Author: BenchChem Technical Support Team. Date: December 2025

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# Application Notes and Protocols: Carbon Suboxide in Astrochemistry

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Carbon suboxide** (O=C=C=C=O, C<sub>3</sub>O<sub>2</sub>), a linear oxocarbon, is a molecule of significant interest in astrochemistry. While it has no net dipole moment, making it undetectable by radio astronomy in the gas phase, its solid-state infrared absorption features make it a candidate for detection in interstellar and cometary ices.[1][2] Laboratory studies on interstellar ice analogs are crucial for understanding the formation, destruction, and spectroscopic signatures of C<sub>3</sub>O<sub>2</sub> in astrophysical environments. It has been proposed as a potential source of the extended emissions of carbon monoxide (CO) and atomic carbon observed in cometary comae.[1][3][4] Furthermore, the polymerization of **carbon suboxide** upon energetic processing may contribute to the low albedos (dark surfaces) of cometary nuclei.[1]

These notes provide an overview of the role of C₃O₂ in astrochemistry, summarizing key spectroscopic data and outlining detailed protocols for its synthesis and analysis in simulated interstellar ice matrices.



## Data Presentation: Spectroscopic and Physical Properties

The following tables summarize quantitative data from laboratory studies of C<sub>3</sub>O<sub>2</sub> in astrophysically relevant ice analogs. This data is essential for the interpretation of astronomical observations and for constraining chemical models.

Table 1: Infrared Absorption Features of C<sub>3</sub>O<sub>2</sub> in Various Ice Matrices at 18 K

The position and width of the strong  $v_3$  asymmetric stretching mode of  $C_3O_2$  are sensitive to the surrounding ice matrix. This sensitivity can be used to identify the composition of ices in which  $C_3O_2$  may be embedded.

Ice Matrix (Ratio)	Peak Position (cm <sup>-1</sup> )	Full Width at Half Maximum (FWHM) (cm <sup>-1</sup> )
Pure C₃O₂	2290	25
CO <sub>2</sub> + C <sub>3</sub> O <sub>2</sub> (100:1)	2277	26
H <sub>2</sub> O + C <sub>3</sub> O <sub>2</sub> (10:1)	2256	32
CO + C <sub>3</sub> O <sub>2</sub> (100:1)	2252	8
N <sub>2</sub> + C <sub>3</sub> O <sub>2</sub> (100:1)	2248	5
Data sourced from Gerakines & Moore, 2001.[1]		

Table 2: Vapor Pressure of Pure C<sub>3</sub>O<sub>2</sub> Ice

The vapor pressure of  $C_3O_2$  is critical for understanding its sublimation behavior as comets approach the Sun. The rapid increase in vapor pressure with temperature suggests that its release into the cometary coma would be highly temperature-dependent.[1]



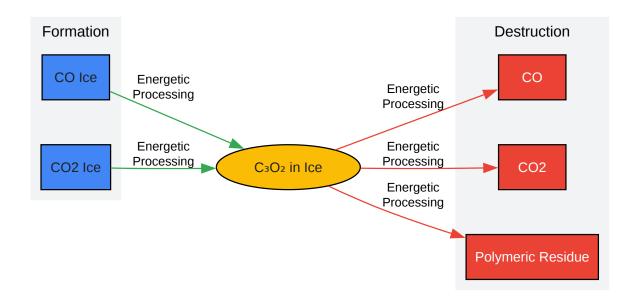
Temperature (K)	Vapor Pressure (µbar)	
110	0.12 ± 0.01	
115	0.90 ± 0.13	
120	2.1 ± 0.1	
125	58 ± 1	
Data sourced from Gerakines & Moore, 2001.[1]		

## **Chemical Pathways and Processing**

**Carbon suboxide** can be both formed and destroyed by energetic processing (UV photolysis and particle irradiation) in interstellar and cometary ices.[3][4]

### **Formation and Destruction Pathways**

Laboratory experiments demonstrate that  $C_3O_2$  can be formed by the energetic processing of ices containing carbon monoxide (CO) or carbon dioxide (CO<sub>2</sub>).[3] Conversely,  $C_3O_2$  within an ice matrix, particularly one dominated by water (H<sub>2</sub>O), can be destroyed by the same energetic processes, leading to the formation of CO, CO<sub>2</sub>, and polymeric residues.[1]



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Caption: General reaction pathways for the formation and destruction of C₃O₂ in interstellar ice analogs.

## **Experimental Protocols**

The following protocols outline the methods for synthesizing C₃O₂ and preparing and analyzing interstellar ice analogs containing this molecule.

### Protocol 1: Synthesis of Carbon Suboxide (C<sub>3</sub>O<sub>2</sub>)

This protocol is based on the dehydration of malonic acid, a well-established laboratory method.[1]

#### Materials:

- Malonic acid (CH<sub>2</sub>(COOH)<sub>2</sub>)
- Phosphorus pentoxide (P<sub>2</sub>O<sub>5</sub>)
- · Glass reaction vessel with heating mantle
- Cold trap
- Liquid nitrogen (LN<sub>2</sub>)
- Ethanol
- Vacuum pump
- Dewar flasks

#### Procedure:

- Preparation: Mix malonic acid and phosphorus pentoxide in an approximate 10:1 weight ratio in the reaction vessel.
- Assembly: Connect the reaction vessel to a cold trap cooled with liquid nitrogen (77 K).

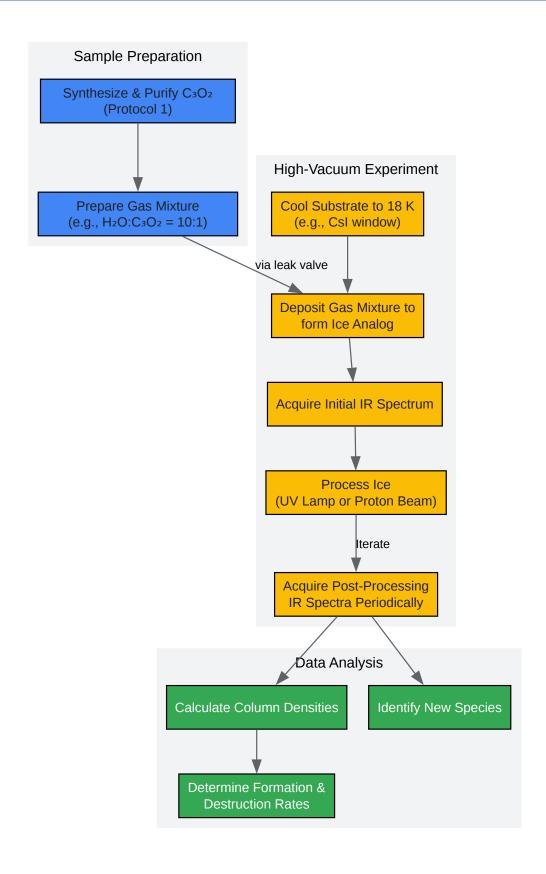


- Reaction: Heat the mixture to 410–420 K for approximately 1 hour. The gases produced (H<sub>2</sub>O, CO<sub>2</sub>, C<sub>3</sub>O<sub>2</sub>, and acetic acid) will be collected in the 77 K trap.
- Purification: a. After the reaction is complete, remove the heating mantle and allow the apparatus to cool. b. Replace the liquid nitrogen bath around the cold trap with a liquid-solid ethanol slush bath to raise the temperature to 156 K. c. Connect the trap to a vacuum pump and pump on the sample for approximately 1 hour. This will remove the more volatile CO<sub>2</sub> from the frozen sample.
- Storage: The purified C<sub>3</sub>O<sub>2</sub> can be stored at 77 K or transferred via a vacuum line for immediate use in ice preparation.

## Protocol 2: Preparation and Analysis of C₃O₂-Containing Ice Analogs

This protocol describes the formation of thin ice films in a high-vacuum chamber for spectroscopic analysis.





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Caption: Experimental workflow for the preparation and analysis of interstellar ice analogs containing  $C_3O_2$ .

#### Materials & Equipment:

- High-vacuum chamber (< 10<sup>-7</sup> mbar)
- Cryocooler capable of reaching < 20 K</li>
- Infrared-transparent substrate (e.g., Csl or KBr window)
- Fourier Transform Infrared (FTIR) Spectrometer
- Gas manifold with mass flow controllers or precision leak valves
- Energetic processing source:
  - UV lamp (e.g., hydrogen discharge lamp)
  - Ion source (e.g., for proton irradiation)
- Purified C<sub>3</sub>O<sub>2</sub> and matrix gases (H<sub>2</sub>O, CO, CO<sub>2</sub>, N<sub>2</sub>)

#### Procedure:

- System Preparation: Mount the substrate onto the cryocooler cold finger inside the highvacuum chamber. Evacuate the chamber to high vacuum.
- Cooling: Cool the substrate to the desired experimental temperature (e.g., 18 K).
- Gas Deposition: a. Prepare the desired gas mixture (e.g., H<sub>2</sub>O + C<sub>3</sub>O<sub>2</sub> at a 10:1 ratio) in the gas manifold. b. Slowly introduce the gas mixture into the chamber through a leak valve, allowing it to condense onto the cold substrate, forming a thin, uniform ice film.
- Initial Analysis: Record a baseline mid-infrared spectrum of the ice sample using the FTIR spectrometer.



- Energetic Processing: a. Expose the ice sample to a calibrated flux of UV photons or energetic protons.[1] b. Periodically interrupt the processing to record new IR spectra to monitor chemical changes.
- Data Analysis: a. Measure the changes in the integrated absorbance of the C₃O₂ infrared bands (and those of other species) to determine formation and destruction rates. b. Identify new absorption features to characterize reaction products.
- Thermal Processing (Optional): After energetic processing, slowly warm the sample to study temperature-induced effects, such as sublimation and further reactions, monitoring changes with the FTIR spectrometer.

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- To cite this document: BenchChem. [Role of carbon suboxide in astrochemistry and interstellar ice analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218188#role-of-carbon-suboxide-in-astrochemistry-and-interstellar-ice-analogs]

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